5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide
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Overview
Description
The compound “5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide” is a type of targeted anti-tumor drug. It can inhibit tumor growth by interfering with cell proliferation and regulating the cell cycle .
Synthesis Analysis
The synthesis of this compound is usually achieved through chemical synthesis . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. It includes a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis
This compound acts as a positive allosteric modulator of group 1 metabotropic glutamate receptors . It potentiates mGluR5 responses by a mechanism that is distinct from that of VU-29 .Scientific Research Applications
Anticonvulsant and Sedative-Hypnotic Activities
A series of derivatives designed and synthesized for their potential anticonvulsant activities revealed significant findings. Compounds with essential functional groups for binding to benzodiazepine receptors and a 4-thiazolidinone ring as an anticonvulsant pharmacophore showed considerable anticonvulsant activity. One compound, in particular, demonstrated the best activity and also induced significant sedative-hypnotic activity without impairing learning and memory, suggesting its potential in the development of new therapeutic agents in this area (Faizi et al., 2017).
Anti-inflammatory and Anticancer Potential
The investigation into thiazolidinone and thiazole scaffolds highlighted their potent inhibitory effects on 5-lipoxygenase (5-LO), a critical enzyme in the inflammatory process. These compounds, characterized by high potency and potential intervention in inflammatory, allergic diseases, and certain cancer types, mark a significant step forward in the search for new therapeutic options (Hofmann et al., 2011).
Antimicrobial Applications
Research into thiazole derivatives incorporating a thiazolidine ring has shown promising antimicrobial activities. These compounds were tested against a variety of bacterial and fungal strains, displaying potential therapeutic intervention for the treatment of microbial diseases. This research opens up new avenues for the development of antimicrobial agents (Desai et al., 2013).
Photo-degradation Studies
A pharmaceutical compound under development for the treatment of overactive bladder, containing a thiazole-containing compound, was studied for its photo-degradation behavior. This study provided insights into the stability and degradation pathways of thiazole-containing compounds, which is crucial for the development of stable pharmaceutical formulations (Wu et al., 2007).
Molecular Structure and Interaction Analysis
The absolute configuration and molecular structure studies of 5-chloro-2-methoxy-N-phenylbenzamide derivatives have been conducted to understand their structural configurations and potential interactions. These studies are essential for the rational design of new compounds with desired biological activities (Galal et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-8-3-12(18)11-15(16)17(21)19-13-4-6-14(7-5-13)20-9-2-10-25(20,22)23/h3-8,11H,2,9-10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIBVANASSJXAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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